MMAF sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

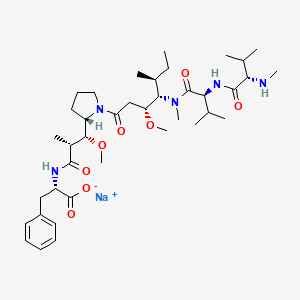

Monomethylauristatin F sodium, commonly referred to as MMAF sodium, is a synthetic antineoplastic agent. It is a potent inhibitor of tubulin polymerization, which makes it an effective agent in disrupting cell division. This compound is widely used as a cytotoxic component in antibody-drug conjugates, which are designed to deliver the drug specifically to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monomethylauristatin F sodium involves multiple steps, starting from the basic building blocks of amino acids. The process typically includes the protection of functional groups, coupling reactions to form peptide bonds, and deprotection steps to yield the final product. One of the key steps in the synthesis is the coupling of the N-terminal amino group with a phenylalanine derivative .

Industrial Production Methods

Industrial production of Monomethylauristatin F sodium involves large-scale peptide synthesis techniques. These methods are optimized to ensure high yield and purity of the final product. The process includes solid-phase peptide synthesis, where the peptide chain is assembled on a solid support, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions

Monomethylauristatin F sodium primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. It is also involved in conjugation reactions when used in antibody-drug conjugates .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in Monomethylauristatin F sodium.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the methionine residues in the peptide.

Reduction: Reducing agents like dithiothreitol can reduce disulfide bonds in the peptide.

Major Products

The major products formed from these reactions include smaller peptide fragments from hydrolysis, oxidized peptides from oxidation reactions, and reduced peptides from reduction reactions .

Scientific Research Applications

Monomethylauristatin F sodium has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying peptide synthesis and modification techniques.

Biology: It serves as a tool in cell biology to study the effects of tubulin polymerization inhibition on cell division.

Medicine: It is a critical component in the development of antibody-drug conjugates for targeted cancer therapy.

Industry: It is used in the pharmaceutical industry for the production of targeted cancer therapies.

Mechanism of Action

Monomethylauristatin F sodium exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical for cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound is often linked to an antibody that specifically targets cancer cells, ensuring that the drug accumulates in these cells and exerts its cytotoxic effects .

Comparison with Similar Compounds

Monomethylauristatin F sodium is often compared with Monomethylauristatin E, another auristatin derivative. Both compounds inhibit tubulin polymerization, but Monomethylauristatin F sodium has a charged C-terminal phenylalanine, which makes it less permeable to cell membranes compared to Monomethylauristatin E. This difference in cell permeability results in distinct pharmacokinetic and pharmacodynamic profiles .

Similar Compounds

Monomethylauristatin E: Similar mechanism of action but higher cell permeability.

Dolastatin 10: The parent compound from which auristatins are derived.

Maytansine: Another microtubule inhibitor used in antibody-drug conjugates.

Properties

IUPAC Name |

sodium;(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMDBXMBHWLORJ-KMYLZLQDSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N5NaO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,8R,13S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818343.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818355.png)

![[(1R,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818362.png)

![4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B10818366.png)

![[(12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10818371.png)

![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide](/img/structure/B10818380.png)

![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)

![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)

![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)

![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)